molecular formula C17H20N4O3S2 B2496064 N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 1105205-80-8

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide

Cat. No. B2496064
CAS RN: 1105205-80-8
M. Wt: 392.49
InChI Key: NKNGARAPSFFBNO-UHFFFAOYSA-N
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Description

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H20N4O3S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Methodologies and Heterocyclic Compounds Development

The compound has been a focal point in the synthesis of heterocyclic compounds, where researchers have explored various synthetic pathways to create new molecular structures with potential biological activities. For example, Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis, highlighting the compound's utility in developing new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine through domino reactions with activated acetonitriles (Pokhodylo, Shyyka, Savka, & Obushak, 2010). Similarly, Vasylyev et al. (1999) demonstrated a facile method for synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, underscoring the compound's versatility in heterocyclic chemistry (Vasylyev, Bilokin, Branytska, Kovalenko, & Chernykh, 1999).

Potential Biological Activities

The compound has also been part of studies investigating the synthesis of derivatives with potential antimicrobial and antitumor activities. Bhuiyan et al. (2006) explored the synthesis of thienopyrimidine derivatives and evaluated their antimicrobial efficacy, showing how modifications of the core structure could lead to pronounced biological activities (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006). Moreover, research by Shams et al. (2010) on polyfunctionally substituted heterocyclic compounds derived from similar core structures revealed high inhibitory effects against various human cancer cell lines, indicating the compound's relevance in developing antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Mechanism of Action

    Target of action

    The compound contains a thiazole ring, which is found in many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . Therefore, it’s possible that this compound might interact with similar targets as these drugs.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s hard to provide a detailed safety analysis .

properties

IUPAC Name

N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c22-15(18-7-11-3-1-5-24-11)8-21-16(12-9-25-10-13(12)20-21)19-17(23)14-4-2-6-26-14/h2,4,6,11H,1,3,5,7-10H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNGARAPSFFBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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